molecular formula C15H19ClF3N3OS B2477991 N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride CAS No. 1396784-05-6

N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride

Cat. No.: B2477991
CAS No.: 1396784-05-6
M. Wt: 381.84
InChI Key: PQXSLQSALKZIHQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride is a useful research compound. Its molecular formula is C15H19ClF3N3OS and its molecular weight is 381.84. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic solutions. Two specific benzothiazole derivatives showed significant corrosion inhibition efficiency in 1 M HCl, suggesting their adsorption onto steel surfaces could protect against corrosion through both physical and chemical means. Theoretical parameters calculated using density functional theory (DFT) correlated with experimental results, indicating the practical application of these compounds in corrosion protection strategies (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared and showed varying degrees of anti-inflammatory activity. This indicates the potential pharmaceutical applications of benzothiazole derivatives in developing new anti-inflammatory drugs. The hydrochloride salts of some derivatives exhibited promising results without adverse effects on myocardial function, underscoring their potential as safer anti-inflammatory agents (Lynch et al., 2006).

Chemical Synthesis and Heterocycle Formation

The versatility of similar compounds has been demonstrated in the synthesis of structurally diverse libraries through alkylation and ring closure reactions. These synthetic routes offer pathways to generate a wide array of compounds with potential applications in medicinal chemistry and materials science. The ability to form various heterocycles, including pyrazolines, pyridines, and benzodiazepines, through reactions with bifunctional nucleophiles showcases the chemical utility of these compounds (Roman, 2013).

Synthesis of Anticancer Agents

N-substituted benzamides based on the benzothiazole scaffold have been synthesized and evaluated for their antiallergy and anticancer activities. These studies have highlighted the therapeutic potential of benzothiazole derivatives, with some compounds showing potent activity against various cancer cell lines. The design and synthesis of these compounds involve strategic modifications to enhance their biological activity and specificity, indicating a promising direction for the development of new anticancer drugs (Hargrave et al., 1983).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3OS.ClH/c1-4-12(22)21(9-8-20(2)3)14-19-13-10(15(16,17)18)6-5-7-11(13)23-14;/h5-7H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSLQSALKZIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCN(C)C)C1=NC2=C(C=CC=C2S1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.